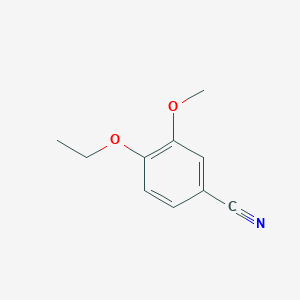

4-Ethoxy-3-methoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQBGXAHUGQQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3 Methoxybenzonitrile

Preparative Strategies from Phenolic Precursors

A primary route to 4-Ethoxy-3-methoxybenzonitrile involves the modification of a phenolic precursor, specifically through O-alkylation.

The direct O-alkylation of a phenolic compound is a common and effective method for the synthesis of aryl ethers. In the context of this compound, the starting material is 3-hydroxy-4-methoxybenzonitrile (B193458), also known as 4-cyano-2-methoxyphenol.

One documented procedure involves the reaction of 3-hydroxy-4-methoxybenzonitrile with bromoethane (B45996) in the presence of a base and a suitable solvent. chemicalbook.comnus.edu.sg A specific example details the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. chemicalbook.comnus.edu.sg The reaction mixture is heated to 100°C and monitored by thin-layer chromatography (TLC). After completion, an aqueous workup followed by extraction with an organic solvent like ethyl acetate (B1210297) yields the desired product. chemicalbook.com In one instance, this method resulted in a high yield of 94%. nus.edu.sg

Another variation employs cesium carbonate as the base in DMF for the alkylation of 3-hydroxy-4-methoxybenzonitrile with 1-bromo-2-fluoroethane, achieving a near-quantitative yield of 99%. nih.gov This highlights the influence of the base on reaction efficiency.

The following table summarizes typical reaction conditions for the O-alkylation of 4-cyano-2-methoxyphenol:

| Parameter | Condition 1 nus.edu.sg | Condition 2 nih.gov |

| Starting Material | 3-hydroxy-4-methoxybenzonitrile | 3-hydroxy-4-methoxybenzonitrile |

| Alkylating Agent | Bromoethane | 1-bromo-2-fluoroethane |

| Base | Potassium Carbonate | Cesium Carbonate |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Temperature | 100°C | Not specified |

| Reaction Time | 8 hours | Not specified |

| Yield | 94% | 99% |

The O-alkylation of phenols, such as 4-cyano-2-methoxyphenol, is a nucleophilic substitution reaction. The mechanism typically follows an S(_N)2 pathway. The base, such as potassium carbonate or cesium carbonate, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of the alkylating agent (e.g., bromoethane), displacing the leaving group (bromide ion) and forming the ether linkage.

The choice of base and solvent can significantly impact the reaction rate and yield. A stronger base will lead to a higher concentration of the phenoxide ion, accelerating the reaction. The solvent should be able to dissolve the reactants and facilitate the interaction between the nucleophile and the electrophile. Polar aprotic solvents like DMF are often preferred as they can solvate the cation of the base, leaving the anion more reactive.

Density functional theory (DFT) studies on phenol (B47542) alkylation have provided a molecular-level understanding of the process. acs.orgnih.gov These studies have established a neutral-pathway mechanism that accounts for the formation of phenolic ether. acs.orgnih.gov The reaction between an olefin and a sulfonic acid catalyst can form an ester, which then leads to O-alkylation. acs.orgnih.gov While these studies focus on acid-catalyzed alkylation with olefins, the fundamental principle of activating the phenol for nucleophilic attack is relevant.

Conversion Pathways from Benzoic Acid Derivatives

An alternative approach to synthesizing this compound starts from a benzoic acid derivative.

While direct synthesis from 4-ethoxy-3-methoxybenzamide (B14900782) is a plausible route, a more common multi-step synthesis starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). google.com This process involves the initial ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde (B45797). google.comgoogle.com This aldehyde is then converted to an oxime using hydroxylamine (B1172632) hydrochloride. google.com Subsequent dehydration of the oxime with a dehydrating agent like acetic anhydride (B1165640) yields this compound. google.com

A related pathway involves the conversion of a benzaldehyde (B42025) to a nitrile. For instance, 3-ethoxy-4-methoxybenzaldehyde can be reacted with hydroxylamine hydrochloride in acetonitrile (B52724). chemicalbook.com The reaction mixture is heated to reflux, and after workup, 3-ethoxy-4-methoxybenzonitrile (B1661997) is obtained with a high yield of 95.5% and a purity of 99.2% as indicated by HPLC. chemicalbook.com

The transformation of a benzamide (B126) to a nitrile is a standard dehydration reaction. A foundational method for a related compound involved converting a benzoic acid to an acyl chloride, followed by amidation to form the benzamide, and finally dehydration with a reagent like thionyl chloride to yield the nitrile.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include the choice of reactants, catalyst, solvent, temperature, and reaction time.

For the O-alkylation of 4-cyano-2-methoxyphenol, the selection of the alkylating agent and base is crucial. While bromoethane is commonly used, other ethylating agents could be explored. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, has been shown to be effective in the synthesis of the precursor 3-ethoxy-4-methoxybenzaldehyde, which could potentially be applied to the synthesis of the nitrile. google.com

In the conversion from the corresponding benzaldehyde, a patent describes a method using isovanillin, bromoethane, and hydroxylamine hydrochloride as raw materials, with acetic anhydride as the dehydrating agent. google.com This method reports high product yield and purity. google.com The recyclability of acetic anhydride is also highlighted as a cost-saving and environmentally friendly aspect. google.com

The following table presents a comparison of different synthetic routes and their reported yields:

| Starting Material | Key Reagents | Product | Yield | Reference |

| 3-hydroxy-4-methoxybenzonitrile | Bromoethane, Potassium Carbonate, DMF | This compound | 94% | nus.edu.sg |

| 3-ethoxy-4-methoxybenzaldehyde | Hydroxylamine hydrochloride, Acetonitrile | This compound | 95.5% | chemicalbook.com |

| Isovanillin | Bromoethane, Hydroxylamine hydrochloride, Acetic anhydride | This compound | High | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical processes that are more environmentally benign. In the synthesis of this compound, several aspects can be considered to align with these principles.

One key area is the use of safer and more sustainable reagents and solvents. A patented method for synthesizing the precursor, 3-ethoxy-4-methoxybenzaldehyde, emphasizes its environmentally friendly green synthesis process, which involves simple and safe operations, easy product separation, and feasible waste treatment. google.com This approach avoids high pressure and high vacuum conditions. google.com

The use of catalysts to improve reaction efficiency and reduce waste is another important principle. For example, the use of a phase-transfer catalyst in the ethylation of isovanillin can lead to a more efficient process. google.com

Atom economy is also a critical consideration. The dehydration of an oxime to a nitrile, for example, generates water as the primary byproduct, which is a relatively benign substance. The ability to recycle reagents, such as the acetic anhydride used in one of the dehydration steps, further enhances the greenness of the synthesis. google.com

Furthermore, enzymatic catalysis offers a promising green alternative. For instance, laccase-catalyzed reactions have been used for the iodination of substituted phenols, demonstrating the potential of biocatalysis in the functionalization of such compounds under mild and sustainable conditions. rsc.org While not directly applied to the synthesis of this compound in the reviewed literature, this approach suggests a potential future direction for a greener synthesis.

Purity Assessment and Isolation Techniques Post-Synthesis

Following the chemical synthesis of this compound, a series of purification and analytical steps are crucial to isolate the target compound and verify its purity. These methods are standard in organic synthesis and are adapted to the specific physical and chemical properties of the nitrile product.

Initial Isolation and Crude Purification

The initial workup of the reaction mixture typically involves quenching the reaction, often with deionized water, to precipitate the crude product. chemicalbook.comguidechem.com This is a critical first step in separating the solid product from soluble reagents and solvents.

Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is then washed extensively, usually with deionized water, to remove residual salts and water-soluble impurities. chemicalbook.comguidechem.com The solid is subsequently dried under vacuum at a controlled temperature (e.g., 30-32°C) to remove moisture. chemicalbook.comguidechem.com

Extraction: In some procedures, an extraction step using a solvent like ethyl acetate or dichloromethane (B109758) is employed after adding water to the reaction mixture. The organic layers are combined, washed with water and brine, and then dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed under reduced pressure. chemicalbook.comguidechem.com

Chromatographic Methods

Chromatography is a fundamental technique for both monitoring the progress of a reaction and for purifying the final product.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the conversion of reactants to products. For instance, in a synthesis starting from 3-hydroxy-4-methoxy phenyl nitrile, TLC is used to track the reaction's progress over several hours. chemicalbook.com This qualitative assessment helps determine the optimal reaction time and identifies the presence of impurities.

Silica (B1680970) Gel Chromatography: For purification, column chromatography using silica gel is an effective method. A solvent system, such as a gradient of methanol (B129727) in dichloromethane (e.g., 0-1% MeOH/DCM), is used to separate this compound from other compounds. guidechem.com This technique is particularly useful for removing closely related impurities that may not be eliminated by simple washing or recrystallization.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for effective purification. For related benzaldehyde precursors, recrystallization from cyclohexane (B81311) has been documented. orgsyn.org In the synthesis of this compound, recrystallization of a key intermediate from isopropylether (i-Pr2O) was performed to yield white crystals. guidechem.com This process relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold solvent, while impurities remain either soluble or insoluble in the cold solvent.

Purity Assessment

To confirm the identity and quantify the purity of the isolated this compound, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for quantitative purity analysis. Reports indicate that after purification, the purity of this compound can exceed 99%. guidechem.com One specific synthesis yielded a product with 99.2% purity as determined by HPLC peak area. chemicalbook.comguidechem.com

Spectroscopic Analysis:

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or electrospray ionization (ESI), is used to confirm the molecular weight of the compound. Analysis has shown a molecular ion peak (m/z) at 178.1, corresponding to the protonated molecule [M+H]⁺, which validates the formation of the target compound. guidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the chemical structure. The spectrum for this compound shows characteristic signals that correspond to the protons of the ethoxy and methoxy (B1213986) groups, as well as the aromatic protons, confirming the substitution pattern on the benzene (B151609) ring. guidechem.com

Melting Point Determination: The melting point is a key physical property that serves as an indicator of purity. A sharp melting point range suggests a high degree of purity. The reported melting point for this compound is 71.8-72.0°C. sigmaaldrich.com

The table below summarizes the findings from various analytical techniques used in the assessment of this compound.

| Technique | Purpose | Findings/Parameters | Reference(s) |

| HPLC | Purity Quantification | Purity determined to be >99%, specifically 99.2% by peak area in one instance. | chemicalbook.comguidechem.com |

| TLC | Reaction Monitoring | Used to track the conversion of starting materials to product. | chemicalbook.com |

| Silica Gel Chromatography | Purification | Mobile phase: 0-1% Methanol in Dichloromethane. | guidechem.com |

| MS (ESI) | Structure Confirmation | m/z: 178.1 ([M+H]⁺) | guidechem.com |

| ¹H-NMR (500 MHz, DMSO-d6) | Structure Elucidation | δ 1.32 ppm (t, 3H), 3.83 ppm (s, 3H) | guidechem.com |

| Melting Point | Purity Indication | 71.8-72.0°C | sigmaaldrich.com |

Chemical Reactivity and Derivatization of 4 Ethoxy 3 Methoxybenzonitrile

Transformations Involving the Nitrile Functionality

The cyano group (C≡N) is a versatile functional handle, susceptible to a variety of transformations including reduction, nucleophilic addition, and hydrolysis, allowing for its conversion into other valuable nitrogen-containing functionalities.

Reduction Reactions to Amines (e.g., 3-Methoxy-4-Ethoxybenzylamine)

The conversion of the nitrile group in 4-ethoxy-3-methoxybenzonitrile to a primary amine, yielding 3-methoxy-4-ethoxybenzylamine, is a synthetically important reduction. This transformation can be achieved through several established methods, primarily catalytic hydrogenation or the use of chemical hydrides.

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitriles. This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. For aromatic nitriles, catalysts based on nickel (such as Raney Nickel), palladium, or cobalt are effective. The reaction is generally performed in a solvent like ethanol (B145695) or ammonia (B1221849) to minimize the formation of secondary and tertiary amine byproducts.

Alternatively, chemical reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for this conversion on a laboratory scale. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is added to a solution of LiAlH₄, followed by a careful aqueous workup to hydrolyze the intermediate aluminum complexes and liberate the primary amine.

Table 1: General Conditions for Reduction of Aromatic Nitriles to Primary Amines

| Method | Reagents & Catalysts | Typical Solvents | General Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or Co/SiO₂ | Ethanol, Methanol (B129727), Ammonia | Elevated temperature and pressure |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous conditions, followed by aqueous workup |

Nucleophilic Additions to the Nitrile Group (e.g., Reaction with Hydroxylamine (B1172632) Hydrochloride)

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A notable example is the reaction with hydroxylamine (NH₂OH), typically used in the form of hydroxylamine hydrochloride (NH₂OH·HCl) with a base to liberate the free nucleophile. This reaction converts the nitrile into an N'-hydroxybenzimidamide, commonly known as an amidoxime.

The reaction of this compound with hydroxylamine would yield N'-hydroxy-4-ethoxy-3-methoxybenzimidamide. This transformation is generally achieved by heating the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or sodium hydroxide, in an aqueous alcohol solution. Amidoximes are valuable intermediates in the synthesis of various heterocyclic compounds.

Hydrolysis and Amidation Pathways

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or, under controlled conditions, an amide.

Hydrolysis to Carboxylic Acid : Complete hydrolysis of this compound results in the formation of 4-ethoxy-3-methoxybenzoic acid. This is typically accomplished by heating the nitrile in the presence of a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). Basic hydrolysis initially forms the carboxylate salt, which must then be acidified to produce the free carboxylic acid.

Conversion to Amide : The partial hydrolysis of the nitrile to form 4-ethoxy-3-methoxybenzamide (B14900782) can be more challenging to achieve selectively, as the reaction can easily proceed to the carboxylic acid. However, methods using controlled acidic or basic conditions, or specific catalysts, can favor the formation of the amide. For instance, treatment of nitriles with hydrogen peroxide in a basic solution is a common method for this conversion. The synthesis of related N-substituted amides, such as 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, has been documented, indicating the viability of the amide as a synthetic intermediate. evitachem.com

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating resonance effects of the methoxy (B1213986) and ethoxy groups. These groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. The nitrile group, being electron-withdrawing, is a deactivating meta-director. However, the combined activating effect of the two alkoxy groups overwhelmingly dictates the regioselectivity of these reactions.

Electrophilic Nitration

In the nitration of this compound, the incoming electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents must be considered to predict the substitution pattern.

Directing Effects : The ethoxy group at C4 directs ortho (to C3 and C5) and para (to C1). The methoxy group at C3 directs ortho (to C2 and C4) and para (to C6).

Analysis of Positions :

Positions C1, C3, and C4 are already substituted.

Position C2 is ortho to the methoxy group and meta to the ethoxy group.

Position C5 is ortho to the ethoxy group and meta to the methoxy group.

Position C6 is para to the methoxy group and meta to the ethoxy group.

The strong activating and ortho, para-directing nature of alkoxy groups means that substitution will occur at positions C2, C5, or C6. In systems with multiple activating groups, the position of substitution is controlled by the combined electronic and steric influences. Studies on the analogous compound veratrole (1,2-dimethoxybenzene) show that nitration occurs preferentially at the positions para to the methoxy groups (equivalent to C5 and C6 in the title compound's numbering system), as the directing effect of the activating groups is dominant. echemi.comstackexchange.com Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at C2. Therefore, the major products are expected to be 4-ethoxy-3-methoxy-6-nitrobenzonitrile and 4-ethoxy-3-methoxy-5-nitrobenzonitrile.

Other Electrophilic Aromatic Substitutions (e.g., Halogenation, Acylation)

Similar to nitration, other electrophilic aromatic substitutions like halogenation and Friedel-Crafts acylation are directed by the potent activating alkoxy groups.

Halogenation : Bromination or chlorination, typically carried out with Br₂ or Cl₂ and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), is expected to yield products substituted at the same activated positions (C2, C5, C6). The high activation of the ring by two alkoxy groups can sometimes lead to poly-halogenation if the reaction conditions are not carefully controlled. For example, the bromination of veratrole can readily produce a dibromo product (4,5-dibromoveratrole). oc-praktikum.dechegg.comchegg.com

Friedel-Crafts Acylation : This reaction involves an acyl chloride (RCOCl) or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. The reaction introduces an acyl group (R-C=O) onto the aromatic ring. For this compound, acylation is predicted to occur at the most activated and sterically accessible positions, primarily C5 or C6. chemijournal.com The product would be an acylated benzonitrile (B105546) derivative, for instance, 5-acetyl-4-ethoxy-3-methoxybenzonitrile. The electron-withdrawing nature of the resulting ketone product is generally sufficient to prevent further acylation of the same ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Expected Major Substitution Position(s) | Predicted Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | C5, C6 | 4-Ethoxy-3-methoxy-5-nitrobenzonitrile and 4-Ethoxy-3-methoxy-6-nitrobenzonitrile |

| Bromination | Br⁺ | C5, C6 | 5-Bromo-4-ethoxy-3-methoxybenzonitrile and 6-Bromo-4-ethoxy-3-methoxybenzonitrile |

| Acylation (Acetylation) | CH₃CO⁺ | C5, C6 | 5-Acetyl-4-ethoxy-3-methoxybenzonitrile and 6-Acetyl-4-ethoxy-3-methoxybenzonitrile |

Reactions Involving the Ethoxy and Methoxy Groups

The ether linkages of the ethoxy and methoxy groups on the aromatic ring of this compound can undergo cleavage under specific conditions, and their relative reactivity can be exploited for selective transformations.

The cleavage of aryl ethers is a common transformation in organic synthesis, often requiring harsh conditions such as strong acids or Lewis acids. In the case of this compound, the differential reactivity of the methoxy and ethoxy groups allows for selective dealkylation.

Aryl methyl ethers are generally more susceptible to cleavage than aryl ethyl ethers. This selectivity is demonstrated in the demethylation of the analogous compound, 4-ethoxy-3-methoxybenzaldehyde, using reagents like lithium diphenylphosphide, which specifically cleaves the methyl ether without affecting the ethyl ether. This suggests a similar selective demethylation could be achieved for this compound to yield 4-ethoxy-3-hydroxybenzonitrile.

Common reagents used for the O-demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and iodotrimethylsilane. The reaction with BBr₃ is particularly effective and proceeds through the formation of a Lewis acid-base adduct with the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Due to the high reactivity of BBr₃, these reactions are often initiated at low temperatures.

While the selective cleavage of the methoxy group is more common, the cleavage of the ethoxy group can also be achieved, typically under more forcing conditions. The interconversion of the ethoxy and methoxy groups is not a commonly reported transformation for this specific molecule and would likely involve a two-step process of dealkylation followed by re-alkylation with the desired alcohol or alkylating agent.

Table 1: Reagents for Selective O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Selectivity |

| Boron tribromide (BBr₃) | Dichloromethane (B109758), -78 °C to room temperature | High for methyl ethers |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | Good for methyl ethers |

| Iodotrimethylsilane (TMSI) | Acetonitrile (B52724) or chloroform, room temperature | High for methyl ethers |

| Lithium diphenylphosphide (LiPPh₂) | Tetrahydrofuran, reflux | Specific for methyl ethers |

| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile, heating | Good for methyl ethers |

Multi-Component Reactions and Heterocycle Annulation

The nitrile functionality in this compound, in conjunction with the aromatic ring, can serve as a building block for the synthesis of more complex heterocyclic structures through multi-component reactions (MCRs) and heterocycle annulation strategies. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.

While specific examples utilizing this compound in well-known MCRs are not extensively documented, its structural motifs, particularly the substituted benzaldehyde (B42025) from which it is often derived, are known to participate in such reactions. For instance, aromatic aldehydes are key components in the Biginelli reaction for the synthesis of dihydropyrimidinones and the Hantzsch pyridine (B92270) synthesis . It is plausible that this compound could be chemically modified to an appropriate aldehyde or other reactive intermediate to participate in these MCRs.

Furthermore, the nitrile group itself is a versatile functional group for heterocycle synthesis. For example, in the Gewald reaction , a ketone or aldehyde, an α-cyanoester, and elemental sulfur react to form a polysubstituted 2-aminothiophene. While the direct participation of an aromatic nitrile like this compound in the classical Gewald reaction is not typical, its activated methylene (B1212753) group in a derived form could potentially undergo such a transformation.

The synthesis of fused heterocyclic systems, such as quinazolines, often involves precursors derived from substituted benzonitriles. For example, a 2-aminobenzonitrile (B23959) derivative can undergo cyclization with various reagents to form the quinazoline (B50416) ring system. Although this is not a multi-component reaction in the strictest sense, it represents a key strategy for heterocycle annulation. A plausible synthetic route could involve the introduction of an amino group ortho to the nitrile of this compound, followed by cyclization to form a substituted quinazoline.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Heterocycle | Key Reaction Type | Potential Precursor from this compound |

| Pyrimidine | Biginelli Reaction | 4-Ethoxy-3-methoxybenzaldehyde |

| Pyridine | Hantzsch Synthesis | 4-Ethoxy-3-methoxybenzaldehyde |

| Thiophene | Gewald Reaction | A derivative with an adjacent active methylene group |

| Quinazoline | Cyclocondensation | 2-Amino-4-ethoxy-5-methoxybenzonitrile |

Spectroscopic and Structural Elucidation of 4 Ethoxy 3 Methoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, detailed information about the carbon skeleton, the electronic environment of protons, and their connectivity can be obtained.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants.mdpi.com

Proton NMR spectroscopy of 4-ethoxy-3-methoxybenzonitrile provides critical information about the arrangement of hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the interactions between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear as a set of multiplets, characteristic of a substituted benzene (B151609) ring. Specifically, the proton at the 2-position (H-2) and the proton at the 6-position (H-6) show distinct signals, as does the proton at the 5-position (H-5). mdpi.com The ethoxy group gives rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a result of their coupling with each other. mdpi.com The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet, as it has no adjacent protons to couple with. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.36 | m | - |

| H-5 | 7.04 | s | - |

| CH₃CH₂ O- | 4.11 | q | 6.9 |

| -OCH₃ | 3.81 | s | - |

| CH₃ CH₂O- | 1.35 | t | 6.9 |

| Note: 'm' denotes multiplet, 's' denotes singlet, 'q' denotes quartet, and 't' denotes triplet. |

Carbon-13 (¹³C) NMR Spectroscopy for Structural Assignment.google.com

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon skeleton.

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. For instance, the carbon atom of the nitrile group (-CN) is typically found in a specific downfield region. The aromatic carbons show a range of chemical shifts depending on the electronic effects of the substituents (ethoxy, methoxy, and nitrile groups). The carbons of the ethoxy and methoxy groups also appear at characteristic chemical shifts. google.com

Table 2: ¹³C NMR Spectroscopic Data for this compound google.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 103.94 |

| C2 | 115.40 |

| C3 | 148.43 |

| C4 | 153.06 |

| C5 | 111.51 |

| C6 | 126.31 |

| -CN | 119.26 |

| -OCH₃ | 56.04 |

| -OCH₂ CH₃ | 64.75 |

| -OCH₂CH₃ | 14.48 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignment of complex molecules like this compound and its derivatives, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For instance, in a COSY spectrum of this compound, cross-peaks would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the skeleton. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, an HMBC spectrum would show correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

While specific 2D NMR spectra for this compound are not detailed in the provided search results, the application of these techniques is standard practice for the unambiguous structural elucidation of such compounds and their derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight Confirmation.mdpi.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of polar organic compounds. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The experimentally determined mass of this ion can be compared to the calculated exact mass to confirm the molecular formula. A study reports an LC-MS analysis of this compound, which provided a molecular ion peak at m/z 178.1 [M+H]⁺, confirming its molecular weight. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity.mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is widely used to assess the purity of a sample and to confirm the identity of its components.

In the analysis of this compound, an LC method would first be used to separate the compound from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. The resulting mass spectrum of the main peak would confirm the identity of this compound, while the absence of other significant peaks in the chromatogram would indicate its purity. mdpi.com LC-MS is a standard method for quality control in the synthesis of such compounds. lcms.czmdpi.comnih.gov

Fragmentation Patterns and Structural Information

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound (molar mass: 177.20 g/mol , exact mass: 177.0790 Da), electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique fingerprint that aids in its structural confirmation. mdpi.comnih.gov

The molecular ion peak ([M]+•) is expected at an m/z of 177. Subsequent fragmentation would likely proceed through the cleavage of the ether linkages, as these are common fragmentation pathways for alkoxy-substituted aromatic compounds. miamioh.edu Key predicted fragmentation patterns include:

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethoxy group can lead to the loss of an ethyl radical (mass of 29 Da), resulting in a prominent fragment ion at m/z 148.

Loss of ethylene (B1197577) (C₂H₄): A common rearrangement for ethyl ethers is the loss of a neutral ethylene molecule (mass of 28 Da), which would produce a radical cation at m/z 149. This fragment corresponds to the molecular ion of the related compound, 4-hydroxy-3-methoxybenzonitrile. nih.gov

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical (mass of 15 Da), yielding a fragment at m/z 162.

Loss of formaldehyde (B43269) (CH₂O): The methoxy group can also facilitate the loss of a neutral formaldehyde molecule (mass of 30 Da), leading to a fragment ion at m/z 147.

Analysis of closely related compounds, such as 4-ethoxybenzonitrile (B1329842) and 4-methoxybenzonitrile (B7767037), supports these predicted pathways, where losses of alkyl and alkoxy groups are characteristic features of their mass spectra. publish.csiro.aunist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 177 | [C₁₀H₁₁NO₂]+• (Molecular Ion) | - |

| 162 | [M - CH₃]+ | •CH₃ |

| 149 | [M - C₂H₄]+• | C₂H₄ |

| 148 | [M - C₂H₅]+ | •C₂H₅ |

| 147 | [M - CH₂O]+• | CH₂O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods are complementary; IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, while Raman spectroscopy measures the scattering of light due to changes in molecular polarizability. researchgate.net

For this compound, the key functional groups are the nitrile (-C≡N), the aromatic ring, the ether linkages (Ar-O-C), and the alkyl portions of the ethoxy and methoxy groups.

Nitrile (C≡N) Stretching: The nitrile group has a characteristic, sharp absorption/Raman band. In substituted benzonitriles, this vibration typically appears in the range of 2220-2240 cm⁻¹. niscpr.res.in This band is expected to be strong in both IR and Raman spectra.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C=C stretching vibrations are typically observed in the 1400-1620 cm⁻¹ region. orientjchem.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The ring breathing mode, which can be substituent-sensitive, is also a key feature, often appearing in the Raman spectrum with high intensity. orientjchem.orgias.ac.in

Ether (C-O) Stretching: The asymmetric Ar-O-C stretching vibrations are expected to produce strong IR bands between 1200 and 1275 cm⁻¹. The symmetric stretching modes are found at lower wavenumbers, typically between 1020 and 1075 cm⁻¹.

Alkyl C-H Vibrations: The ethoxy and methoxy groups will show C-H stretching vibrations in the 2850-2995 cm⁻¹ range and bending vibrations around 1370-1470 cm⁻¹. orientjchem.org

Data from related molecules like 4-ethoxybenzonitrile and 3-ethoxy-4-methoxy benzaldehyde (B42025) confirm these assignments. publish.csiro.auresearchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium / Strong |

| C-H Stretch (Alkyl) | -OCH₃, -OCH₂CH₃ | 2850 - 2995 | Strong / Strong |

| C≡N Stretch | -C≡N | 2220 - 2240 | Strong / Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1400 - 1620 | Strong / Strong |

| C-H Bend (Alkyl) | -OCH₃, -OCH₂CH₃ | 1370 - 1470 | Medium / Medium |

| C-O Stretch (Asymmetric) | Ar-O-C | 1200 - 1275 | Very Strong / Medium |

| C-O Stretch (Symmetric) | Ar-O-C | 1020 - 1075 | Medium / Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The technique is particularly sensitive to conjugated systems. The this compound molecule contains a benzene ring (a chromophore) substituted with a nitrile group (an electron-withdrawing group) and two alkoxy groups (electron-donating auxochromes).

This combination of groups creates an extended π-electron system. The absorption bands observed in the UV-Vis spectrum of such compounds are typically due to π→π* transitions. researchgate.netresearchgate.net For aromatic compounds like substituted benzenes, two main absorption bands, derived from the benzene E₂ (primary) and B (secondary) bands, are often observed. spcmc.ac.in

The presence of the electron-donating ethoxy and methoxy groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzonitrile (B105546). This is because the lone pairs of electrons on the oxygen atoms can delocalize into the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the electronic transition. matanginicollege.ac.in Studies on similar molecules like phenols and anisoles show characteristic absorption bands in the 210-230 nm and 260-290 nm regions. spcmc.ac.inresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Originating Band (Benzene) | Expected λₘₐₓ Range (nm) |

|---|---|---|

| π→π | Primary Band (E₂) | ~220 - 240 |

| π→π | Secondary Band (B) | ~270 - 290 |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment would yield the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the set of symmetry operations that describe the crystal). utah.edu The refined structure would reveal:

The planarity of the benzonitrile ring system.

The precise bond lengths of the C≡N, C-O, C-C, and C-H bonds.

The bond angles within the ring and involving the substituents.

The torsional angles describing the orientation of the methoxy and ethoxy groups relative to the plane of the aromatic ring.

Intermolecular interactions, such as potential weak hydrogen bonds (e.g., C-H···N or C-H···O) or π-π stacking, which govern the crystal packing.

Crystallographic studies have been successfully performed on more complex derivatives, demonstrating the utility of this technique for molecules containing the 3-ethoxy-4-methoxyphenyl moiety. nih.gov

Table 4: Crystallographic Parameters Obtainable from X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

Theoretical Chemistry and Computational Studies of 4 Ethoxy 3 Methoxybenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which dictates the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. deeporigin.com The process begins with geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. For 4-ethoxy-3-methoxybenzonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement.

DFT calculations are performed by selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). sapub.org The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. Studies on similar molecules, such as vanillin (B372448) derivatives, have successfully used the B3LYP functional to obtain optimized geometries and analyze electronic features. biointerfaceresearch.comtandfonline.com

From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sapub.org A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. In studies of resveratrol (B1683913) derivatives with extended aromaticity, a reduced HOMO-LUMO gap was correlated with higher antioxidant activity. mdpi.com For this compound, the electron-donating ethoxy and methoxy (B1213986) groups and the electron-withdrawing nitrile group would significantly influence the HOMO-LUMO energies.

The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. tandfonline.comnih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the alkoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Structurally Similar Compound (e.g., Veratraldehyde) Note: This data is for illustrative purposes and represents typical values obtained for a similar molecule using DFT (B3LYP/6-311+G(d,p)).

| Property | Calculated Value |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap | 4.35 eV |

| Dipole Moment | 3.50 D |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy for energy calculations and the study of weak interactions. cas.czresearchgate.net

These high-level calculations are often used to benchmark the results from more economical DFT methods. For a molecule like this compound, ab initio calculations could be employed to obtain a highly accurate energy profile for the rotation of the ethoxy and methoxy groups or to precisely calculate interaction energies with other molecules. researchgate.net Studies on substituted benzonitriles have utilized ab initio calculations to understand substituent effects on basicity and electronic structure. cas.czsioc-journal.cn

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts, which are highly sensitive to the electronic environment. For this compound, these calculations would help assign the signals in an experimental spectrum and could be used to study conformational preferences. Calculations on substituted benzonitriles have shown good correlation between calculated and experimental ¹⁵N NMR chemical shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, yield a set of normal modes and their corresponding frequencies, which correlate with the peaks in an experimental IR spectrum. ijert.org A frequency analysis also confirms that an optimized geometry is a true minimum (no imaginary frequencies). nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. tandfonline.com This method can help understand the electronic transitions (e.g., π → π*) responsible for the observed absorptions. For this compound, TD-DFT could predict how the alkoxy and nitrile substituents affect the absorption spectrum compared to unsubstituted benzene (B151609).

Table 2: Illustrative Predicted Spectroscopic Data for this compound based on Analogous Systems Note: This table presents hypothetical data based on typical computational results for similar aromatic compounds.

| Spectrum | Parameter | Predicted Value/Range |

| ¹³C NMR | Chemical Shift (C≡N) | 118-122 ppm |

| ¹³C NMR | Chemical Shift (C-O) | 145-155 ppm |

| IR | Vibrational Frequency (C≡N stretch) | 2220-2240 cm⁻¹ |

| IR | Vibrational Frequency (C-O stretch) | 1250-1280 cm⁻¹ (asym), 1020-1050 cm⁻¹ (sym) |

| UV-Vis | λ_max (π → π*) | 270-290 nm |

Conformational Analysis and Molecular Dynamics Simulations

The presence of flexible ethoxy and methoxy groups means that this compound can exist in multiple conformations. The orientation of these groups relative to the benzene ring can significantly impact the molecule's properties.

Conformational analysis involves mapping the potential energy surface as a function of the key dihedral angles (e.g., C_ring-C_ring-O-C_alkyl). Computational studies on anisole (B1667542) and o-dimethoxybenzene (veratrole) have shown that the planar conformation (with the methoxy group in the plane of the ring) is generally the most stable, but that non-planar conformations are also accessible. researchgate.netresearchgate.net For this compound, steric hindrance between the adjacent alkoxy groups could lead to non-planar ground state conformations.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule. nih.govscielo.br By simulating the motion of the atoms over time, MD can explore the conformational landscape, revealing the preferred orientations and the energy barriers between them under specific conditions (e.g., in a solvent). nih.gov This is particularly useful for understanding how the molecule behaves in a solution environment.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. masterorganicchemistry.com

For this compound, one could investigate its formation, for example, via nucleophilic aromatic substitution or other synthetic routes. More commonly, the reactivity of the functional groups could be explored. For instance, the nitrile group can undergo reactions like hydrolysis or reduction. Computational studies on the reaction of nitriles with nucleophiles have used DFT to map out the potential energy surface and determine activation barriers. nih.gov

Another key area is electrophilic aromatic substitution. The combined electronic effect of the ethoxy, methoxy, and nitrile groups would direct incoming electrophiles to specific positions on the ring. DFT calculations can model the attack of an electrophile (e.g., NO₂⁺) and determine the relative stability of the possible intermediates (sigma complexes), thereby predicting the regioselectivity of the reaction. masterorganicchemistry.commasterorganicchemistry.com

Intermolecular Interactions and Supramolecular Systems Modeling

The way this compound interacts with itself and with other molecules is crucial for understanding its bulk properties (like boiling point and solubility) and its potential role in larger molecular systems.

Computational methods can model various intermolecular interactions:

Hydrogen Bonding: While lacking strong hydrogen bond donors, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. ijert.org

π-π Stacking: The aromatic ring can interact with other aromatic rings through π-π stacking.

C-H···O and C-H···π Interactions: These weak hydrogen bonds are significant in the solid-state packing and liquid structure of aromatic ethers like anisole. researchgate.netresearchgate.net

Role of 4 Ethoxy 3 Methoxybenzonitrile in Advanced Chemical Synthesis and Materials Development

Strategic Precursor in the Synthesis of Complex Organic Molecules

4-Ethoxy-3-methoxybenzonitrile is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries. xdbiochems.com Its substituted benzonitrile (B105546) structure, featuring ethoxy and methoxy (B1213986) groups, provides a scaffold for further chemical modifications. xdbiochems.com

A significant application of this compound is as a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriatic arthritis. google.cominnospk.com The synthesis of Apremilast from this compound involves a multi-step process. One method starts with the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylammonium hydrochloride to form 3-hydroxy-4-methoxybenzonitrile (B193458). This is followed by an ethylation reaction with bromoethane (B45996) to yield this compound. patsnap.comgoogle.com The nitrile is then reacted with dimethyl sulfone in the presence of n-butyllithium, followed by hydrolysis to produce 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone. patsnap.comgoogle.com This ketone is then stereoselectively reduced and subsequently reacted with 3-acetamidophthalimide (B1195622) to yield Apremilast. google.com

The synthesis of this compound itself can be achieved through various routes. A common method involves the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) followed by oximation and subsequent dehydration to form the nitrile group. smolecule.com Another approach starts from 3-hydroxy-4-methoxybenzonitrile, which is then ethylated. chemicalbook.comnih.gov

The reactivity of the nitrile group and the aromatic ring allows for a range of chemical transformations, making this compound a valuable building block in organic synthesis. researchgate.netacs.orgthieme-connect.com

Building Block for Functional Materials (e.g., polymers, small molecule organic semiconductors)

This compound and its derivatives are recognized as valuable building blocks for the creation of functional materials, including polymers and small molecule organic semiconductors. ambeed.comcymitquimica.com The presence of the nitrile group, a strong electron-withdrawing group, and the electron-donating alkoxy groups on the benzene (B151609) ring imparts specific electronic properties to the molecule. These characteristics are advantageous for applications in materials science.

While direct applications of this compound in polymers are not extensively detailed in the provided results, the broader class of benzonitriles is utilized in polymer chemistry. cymitquimica.com The nitrile functionality can be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, solubility, and electronic characteristics.

In the realm of small molecule organic semiconductors, benzonitrile derivatives are of significant interest. ambeed.comresearchgate.net Theoretical studies on related molecules like 4-methoxybenzonitrile (B7767037) suggest that the electronic structure, characterized by π→π* transitions, is suitable for applications in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net The electron-withdrawing nature of the nitrile group facilitates electron injection from the excited dye molecule into the conduction band of a semiconductor like titanium dioxide (TiO2). researchgate.netresearchgate.net The alkoxy substituents on the aromatic ring can be modified to fine-tune the electronic properties and optimize the performance of such devices. researchgate.net Although specific studies on this compound as an organic semiconductor were not found, its structural similarity to other studied benzonitriles suggests its potential in this area. ambeed.comambeed.com

Participation in Catalytic Processes (as a substrate or component)

This compound can act as a substrate in various catalytic reactions, undergoing transformations to yield more complex molecules. A key example is its role in the synthesis of Apremilast, where it is a substrate for a reaction with dimethyl sulfone catalyzed by n-butyllithium. patsnap.comgoogle.com

While direct use of this compound as a catalyst component is not explicitly detailed, the broader class of benzonitrile compounds can be involved in catalytic systems. For instance, benzonitriles can be synthesized via palladium-catalyzed cyanation of aryl halides. researchgate.net Furthermore, nickel-catalyzed reactions have been developed for the functionalization of benzyl (B1604629) nitriles. nih.gov These examples highlight the interaction of the nitrile functionality with transition metal catalysts.

In a different context, veratraldehyde, a related compound, can be used as a catalyst in various organic synthesis reactions. chemicalbook.com This suggests that under specific conditions, the benzaldehyde (B42025) precursor to this compound could have catalytic applications.

Design Principles for Derivatives with Tunable Properties for Materials Applications

The design of derivatives of this compound with tunable properties for materials applications hinges on the strategic modification of its molecular structure. The inherent electronic characteristics of the parent molecule, with its electron-donating alkoxy groups and electron-withdrawing nitrile group, provide a foundation for creating materials with tailored optical and electronic properties.

Key design principles include:

Modification of Alkoxy Chains: Altering the length and nature of the alkoxy groups (ethoxy and methoxy) can influence the solubility, processability, and solid-state packing of the resulting materials. This can, in turn, affect their performance in applications like organic electronics.

Introduction of Additional Functional Groups: The aromatic ring can be further functionalized with various substituents to modulate the electronic properties. For example, introducing stronger electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, which is critical for applications in organic semiconductors and dye-sensitized solar cells. researchgate.net

Extension of the π-Conjugated System: Incorporating the this compound unit into larger conjugated systems, such as oligomers or polymers, can lead to materials with enhanced charge transport properties. This is a common strategy in the design of organic semiconductors.

Formation of Metal Complexes: The nitrile group can coordinate with metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or other coordination polymers. ambeed.comambeed.com The properties of these materials can be tuned by selecting different metal centers and by modifying the organic linker (the benzonitrile derivative).

By applying these principles, a diverse range of materials with specific functionalities can be systematically developed from the this compound scaffold.

Applications in Supramolecular Chemistry and Self-Assembly

The structural features of this compound lend themselves to applications in supramolecular chemistry and self-assembly. The presence of the nitrile group, capable of participating in non-covalent interactions such as dipole-dipole interactions and hydrogen bonding (if suitable donors are present), along with the aromatic ring that can engage in π-π stacking, makes it a potential building block for constructing ordered supramolecular architectures.

While specific examples of this compound in self-assembly are not detailed in the provided search results, the broader field of supramolecular chemistry utilizes similar molecular components. For instance, the self-assembly of Ag(I) complexes with functionalized pyridine (B92270) ligands demonstrates how metal-ligand coordination and anion interactions can lead to the formation of 3D supramolecular structures. researchgate.net The nitrile group in this compound could potentially act as a coordinating site for metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular assemblies.

Furthermore, the concept of enzymatic supramolecular self-assembly has been explored for targeted drug delivery, where a bioorthogonal reaction triggers the self-assembly process. acs.org While not directly involving this compound, this highlights the potential for designing derivatives of this compound that could participate in stimuli-responsive self-assembly for advanced applications. The ability to form ordered structures is crucial for the development of functional materials with applications in areas such as molecular recognition, sensing, and catalysis.

Future Research Directions and Perspectives on 4 Ethoxy 3 Methoxybenzonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-ethoxy-3-methoxybenzonitrile has traditionally relied on multi-step procedures starting from readily available precursors. A common pathway involves the ethylation of 3-hydroxy-4-methoxybenzonitrile (B193458) (vanillin nitrile) or the conversion of 3-ethoxy-4-methoxybenzaldehyde (B45797). nih.govchemicalbook.comnih.gov One established method starts with isovanillin (B20041), which undergoes ethylation with bromoethane (B45996), followed by oximation using hydroxylamine (B1172632) hydrochloride, and subsequent dehydration with acetic anhydride (B1165640) to yield the final nitrile product. google.com This process is noted for its use of accessible raw materials and moderate reaction conditions. google.com Furthermore, the ability to recover and reuse the acetic anhydride dehydrating agent introduces a degree of sustainability. google.com

Future research is geared towards developing more efficient and environmentally benign synthetic strategies. The focus is on minimizing steps, reducing waste, and employing greener reagents and conditions. An area ripe for exploration is the direct conversion of aldehydes to nitriles under milder conditions. For instance, an improved Schmidt reaction using azidotrimethylsilane (B126382) (TMSN₃) in a hexafluoro-2-propanol (HFIP) and acetonitrile (B52724) (ACN) solvent system has shown high efficacy for a broad range of aromatic aldehydes. mdpi.com This method, catalyzed by a substoichiometric amount of triflic acid (TfOH), proceeds rapidly at room temperature and often does not require an aqueous workup, presenting a significant improvement over traditional methods. mdpi.com The application of such modern methodologies to the synthesis of this compound could lead to higher yields and a more sustainable manufacturing process.

| Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Isovanillin | 1. Bromoethane, K₂CO₃ 2. Hydroxylamine hydrochloride 3. Acetic anhydride | Multi-step process; moderate conditions; potential for reagent recycling. | google.com |

| 3-Hydroxy-4-methoxybenzonitrile | Bromoethane, K₂CO₃, Dimethylformamide (DMF) | Direct ethylation of the phenol (B47542) group. | chemicalbook.com |

| 3-Ethoxy-4-methoxybenzaldehyde | Hydroxylamine hydrochloride, Acetonitrile | Conversion of the aldehyde to a nitrile via an oxime intermediate. | chemicalbook.com |

| Aromatic Aldehydes (General) | Azidotrimethylsilane (TMSN₃), Triflic acid (TfOH), HFIP/ACN | Improved Schmidt reaction; high yield; mild, room-temperature conditions; no aqueous workup. | mdpi.com |

Exploration of Underexplored Reactivity and Transformative Chemistry

The chemical structure of this compound, featuring a nitrile group and an electron-rich aromatic ring, offers diverse opportunities for chemical transformations that remain largely underexplored. The nitrile functional group is a versatile handle for conversion into other important moieties, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cyclization reactions to form heterocyclic systems. smolecule.com

Future research should focus on leveraging the unique electronic properties conferred by the ethoxy and methoxy (B1213986) substituents to guide selective reactions. For example, the aromatic ring can undergo electrophilic substitution. Studies on the closely related 4-substituted-3-methoxybenzonitriles have shown that the ring can be nitrated at the 2-position to yield compounds like 4-ethoxy-5-methoxy-2-nitrobenzonitrile. nih.gov This nitro derivative can then be readily reduced to the corresponding 2-amino-4-ethoxy-5-methoxybenzonitrile, a valuable building block for more complex molecules. nih.govnih.gov Investigating a broader range of electrophilic substitutions (e.g., halogenation, acylation) and exploring the subsequent transformations of these new derivatives could unlock novel chemical space. Furthermore, the development of metal-catalyzed cross-coupling reactions at various positions on the ring could provide new pathways for creating complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. While specific studies on the flow synthesis of this compound are not yet prevalent, research on closely related structures demonstrates significant potential. For instance, the metalation of 3-methoxybenzonitrile (B145857) has been successfully performed in a continuous flow system, highlighting the feasibility of applying this technology to substituted benzonitriles. uni-muenchen.de

Future research should aim to adapt and optimize the synthesis of this compound for continuous flow reactors. This would involve studying the kinetics of the key reaction steps, such as ethylation and nitrile formation, to design an efficient flow process. Integrating automated synthesis platforms with flow reactors could further accelerate the exploration of reaction conditions and the synthesis of novel derivatives, enabling high-throughput screening of reaction parameters and rapid library generation for applications in materials and medicinal chemistry.

Potential for Applications in Emerging Non-Biological Technologies (e.g., sensors, energy materials)

Beyond its role in pharmaceuticals, the electronic properties of this compound make it an intriguing candidate for applications in materials science. The aromatic nitrile scaffold is present in various functional materials, and the specific substitution pattern of this compound could be advantageous.

Energy Materials: Research on structural analogs suggests a promising future in photovoltaics. For example, 4-methoxybenzonitrile (B7767037) has been studied using Density Functional Theory (DFT) as an organic dye sensitizer (B1316253) for Dye-Sensitized Solar Cells (DSSCs). researchgate.net These studies indicate that such molecules possess suitable frontier molecular orbital energies for efficient electron injection from the excited dye into the conduction band of semiconductors like titanium dioxide (TiO₂). researchgate.net The ethoxy and methoxy groups on this compound can be expected to modulate the electronic structure, potentially enhancing light absorption and photoelectric conversion efficiency. This makes it a compelling target for investigation in next-generation solar cells.

| Application Area | Analogous Compound | Function/Principle | Future Research Direction for this compound | Reference |

|---|---|---|---|---|

| Energy Materials (DSSCs) | 4-Methoxybenzonitrile | Acts as a dye sensitizer, facilitating electron injection into a TiO₂ semiconductor. | Investigate its performance as a sensitizer in photovoltaic devices. | researchgate.net |

| Sensors | 4-Formyl-3-methoxybenzonitrile | Serves as a ligand for a fluorescent ion-selective sensor. | Design and synthesize derivatives for use in novel optical or electrochemical sensors. | tantuchemicals.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-3-methoxybenzonitrile, and how can reaction yields be optimized?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Use 3-ethoxy-4-methoxyphenylboronic acid with a cyanide precursor (e.g., cyanobenzene derivatives) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar solvent (e.g., DMF or THF) at 80–100°C .

- Nucleophilic Substitution : React 4-hydroxy-3-methoxybenzonitrile with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of ethylating agent), catalyst loading (2–5 mol%), and reaction time (12–24 hours). Use inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize this compound to confirm structural integrity?

- Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethoxy (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet) and methoxy (δ 3.8–3.9 ppm, singlet) groups. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm) .

- ¹³C NMR : Nitrile carbon at δ ~115 ppm, ethoxy/methoxy carbons at δ 60–70 ppm, and aromatic carbons between δ 110–150 ppm .

- IR Spectroscopy : C≡N stretch at ~2220 cm⁻¹, C-O (ether) at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 191 (C₁₀H₁₁NO₂⁺) with fragmentation patterns confirming substituents .

- X-ray Diffraction : Resolve crystal structure to validate substituent positions .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Exposure Control : Monitor airborne particles via HEPA filters. Avoid skin contact; wash thoroughly with soap and water if exposed .

- Disposal : Collect waste in sealed containers labeled for halogenated organics. Incinerate at certified facilities .

- Stability : Store in airtight containers at 2–8°C. Limited data on decomposition products; avoid strong oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Solvent Effects : Simulate solvation (e.g., COSMO-RS) to assess solvent polarity impact on reaction barriers .

- Transition State Analysis : Identify intermediates in Suzuki coupling using IRC (Intrinsic Reaction Coordinate) calculations .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Case Study : If derivative A shows antitumor activity in one study but not another:

Purity Analysis : Verify compound purity via LC-MS; impurities >1% can skew results .

Assay Conditions : Replicate cell lines (e.g., HeLa vs. MCF-7), culture media, and exposure times .

Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target protein engagement .

- Statistical Rigor : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in pharmacokinetic studies?

- Synthesis of Labeled Analogs :

- ¹³C-Cyanide : Replace natural abundance C≡N with ¹³C via K¹³CN in nucleophilic substitution .

- Deuterated Ethoxy Group : Use CD₃CH₂Br as alkylating agent .

- Tracing Methodology :

- LC-HRMS : Monitor isotopic enrichment in plasma/tissue samples.

- Autoradiography : Use ¹⁴C-labeled compound to map distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.